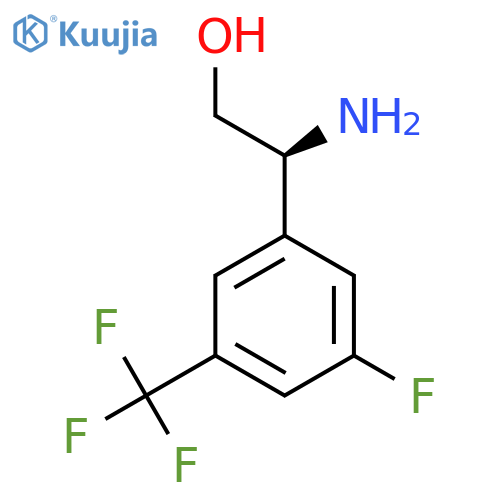

Cas no 1213302-51-2 ((2S)-2-amino-2-3-fluoro-5-(trifluoromethyl)phenylethan-1-ol)

(2S)-2-amino-2-3-fluoro-5-(trifluoromethyl)phenylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-2-amino-2-3-fluoro-5-(trifluoromethyl)phenylethan-1-ol

- AKOS015928935

- SCHEMBL8511905

- (2S)-2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanol

- EN300-1932139

- BMKLBPPBGVGXOT-MRVPVSSYSA-N

- 1213302-51-2

- (2S)-2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol

-

- インチ: 1S/C9H9F4NO/c10-7-2-5(8(14)4-15)1-6(3-7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m1/s1

- InChIKey: BMKLBPPBGVGXOT-MRVPVSSYSA-N

- SMILES: FC1C=C(C(F)(F)F)C=C(C=1)[C@@H](CO)N

計算された属性

- 精确分子量: 223.06202656g/mol

- 同位素质量: 223.06202656g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 6

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 209

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.1

- トポロジー分子極性表面積: 46.2Ų

(2S)-2-amino-2-3-fluoro-5-(trifluoromethyl)phenylethan-1-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1932139-0.5g |

(2S)-2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol |

1213302-51-2 | 0.5g |

$1482.0 | 2023-09-17 | ||

| Enamine | EN300-1932139-0.25g |

(2S)-2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol |

1213302-51-2 | 0.25g |

$1420.0 | 2023-09-17 | ||

| Enamine | EN300-1932139-1.0g |

(2S)-2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol |

1213302-51-2 | 1g |

$1543.0 | 2023-05-31 | ||

| Enamine | EN300-1932139-2.5g |

(2S)-2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol |

1213302-51-2 | 2.5g |

$3025.0 | 2023-09-17 | ||

| Enamine | EN300-1932139-0.05g |

(2S)-2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol |

1213302-51-2 | 0.05g |

$1296.0 | 2023-09-17 | ||

| Enamine | EN300-1932139-10.0g |

(2S)-2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol |

1213302-51-2 | 10g |

$6635.0 | 2023-05-31 | ||

| Enamine | EN300-1932139-0.1g |

(2S)-2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol |

1213302-51-2 | 0.1g |

$1357.0 | 2023-09-17 | ||

| Enamine | EN300-1932139-5.0g |

(2S)-2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol |

1213302-51-2 | 5g |

$4475.0 | 2023-05-31 | ||

| Enamine | EN300-1932139-1g |

(2S)-2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol |

1213302-51-2 | 1g |

$1543.0 | 2023-09-17 | ||

| Enamine | EN300-1932139-10g |

(2S)-2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol |

1213302-51-2 | 10g |

$6635.0 | 2023-09-17 |

(2S)-2-amino-2-3-fluoro-5-(trifluoromethyl)phenylethan-1-ol 関連文献

-

Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557

(2S)-2-amino-2-3-fluoro-5-(trifluoromethyl)phenylethan-1-olに関する追加情報

Comprehensive Overview of (2S)-2-amino-2-3-fluoro-5-(trifluoromethyl)phenylethan-1-ol (CAS No. 1213302-51-2): Properties, Applications, and Research Insights

The compound (2S)-2-amino-2-3-fluoro-5-(trifluoromethyl)phenylethan-1-ol (CAS No. 1213302-51-2) is a chiral amino alcohol derivative with significant potential in pharmaceutical and chemical research. Its unique structural features, including the fluoro and trifluoromethyl substituents, make it a valuable intermediate for drug discovery and development. This article delves into its molecular characteristics, synthesis pathways, and emerging applications, addressing common queries such as "What is the role of fluorine in drug design?" and "How are chiral building blocks used in pharmaceuticals?"—topics frequently searched in scientific databases and AI-driven platforms.

From a structural perspective, the (2S)-2-amino-2-3-fluoro-5-(trifluoromethyl)phenylethan-1-ol molecule exhibits a stereogenic center at the 2-position, which is critical for enantioselective synthesis. The presence of fluorine atoms enhances metabolic stability and bioavailability, a key consideration in modern drug design. Researchers often explore its derivatives for targeting G-protein-coupled receptors (GPCRs) or enzyme inhibition, aligning with trends in precision medicine. Questions like "How does fluorination improve drug potency?" highlight the growing interest in halogenated compounds.

In synthetic chemistry, this compound serves as a versatile chiral building block. Its phenylethan-1-ol backbone allows for modular functionalization, enabling the creation of libraries for high-throughput screening. Recent publications emphasize its utility in asymmetric catalysis and peptide mimetics, addressing search trends such as "new methods for chiral amine synthesis." The trifluoromethyl group further contributes to lipophilicity, a property often queried in contexts like "optimizing drug membrane permeability."

Beyond pharmaceuticals, CAS No. 1213302-51-2 finds niche applications in material science, particularly in designing fluorinated polymers with enhanced thermal stability. This aligns with industry demands for sustainable materials, a hotspot in forums discussing "green chemistry innovations." Analytical techniques like HPLC and NMR are crucial for purity assessment, reflecting common search terms such as "how to analyze chiral purity."

In conclusion, (2S)-2-amino-2-3-fluoro-5-(trifluoromethyl)phenylethan-1-ol represents a convergence of chirality, fluorination, and structural modularity—attributes driving its relevance in cutting-edge research. By addressing trending questions and leveraging its SEO-optimized keywords, this overview aims to bridge scientific rigor with accessible discourse for diverse audiences.

1213302-51-2 ((2S)-2-amino-2-3-fluoro-5-(trifluoromethyl)phenylethan-1-ol) Related Products

- 1807382-16-6((E)-3-(7-Methoxy-1H-benzo[d]imidazol-5-yl)acrylic acid)

- 115199-04-7(Desmethylamino Methoxy (Z)-Metominostrobin)

- 2017048-08-5(Carbamic acid, N-[3-(4-isothiazolyl)-2-methyl-3-oxopropyl]-, 1,1-dimethylethyl ester)

- 2138419-01-7(5-Methoxy-2-(2-methoxypropan-2-yl)quinolin-3-ol)

- 1805927-05-2(3-(Aminomethyl)-4-iodo-2-methoxy-6-(trifluoromethoxy)pyridine)

- 1804775-55-0(Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate)

- 712344-24-6(2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}acetic acid)

- 52829-97-7((1,1-dimethoxyethyl)cyclopropane)

- 1049874-46-5(5-{(tert-butoxy)carbonylamino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid)

- 1993342-23-6((3S)-3-{(benzyloxy)carbonylamino}-3-(2,5-dichlorothiophen-3-yl)propanoic acid)